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Compound of Interest

Compound Name: (-)-Pinocampheol

Cat. No.: B12780168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and synthesis of (-)-Pinocampheol. As a chiral bicyclic monoterpenoid, (-)-
Pinocampheol and its stereoisomers are valuable building blocks in asymmetric synthesis,

particularly in the development of pharmaceuticals and other biologically active molecules. This

document details its structural features, presents available physicochemical and spectroscopic

data, and provides an illustrative experimental protocol for the synthesis of a closely related

stereoisomer.

Chemical Structure and Nomenclature
(-)-Pinocampheol is a bicyclic monoterpenoid alcohol. Its rigid framework is derived from the

pinane skeleton. The systematic IUPAC name for (-)-Pinocampheol is (1S,2R,3R,5R)-2,6,6-

trimethylbicyclo[3.1.1]heptan-3-ol.[1]

// Atom nodes C1 [label="C1", pos="1.5,2.5!"]; C2 [label="C2", pos="2.5,2.5!"]; C3 [label="C3",

pos="3,1.5!"]; C4 [label="C4", pos="2.5,0.5!"]; C5 [label="C5", pos="1.5,0.5!"]; C6 [label="C6",

pos="1,1.5!"]; C7 [label="C7", pos="2,1.5!"]; C8 [label="C8", pos="0.5,2!"]; C9 [label="C9",

pos="0.5,1!"]; C10 [label="C10", pos="3,3!"]; O11 [label="O", pos="3.5,1!"]; H12 [label="H",

pos="4,1!"];
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// Atom labels with stereochemistry C1_label [label="C1 (R)", pos="1.5,2.7!"]; C2_label

[label="C2 (R)", pos="2.5,2.7!"]; C3_label [label="C3 (R)", pos="3.2,1.7!"]; C5_label [label="C5

(S)", pos="1.5,0.3!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1

[label=""]; C1 -- C6 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 --

C9 [label=""]; C2 -- C10 [label=""]; C3 -- O11 [label=""]; O11 -- H12 [label=""];

// Stereochemistry indicators C2 -- C10 [style=bold]; C3 -- O11 [style=bold]; C1 -- H_implicit

[style=dashed, arrowhead=none, pos="1.3,2.3!"]; H_implicit [label="H", shape=plaintext,

pos="1.2,2.2!"];

} Caption: 2D structure of (-)-Pinocampheol with highlighted stereocenters.

Stereochemistry
The stereochemistry of (-)-Pinocampheol is defined by four chiral centers within its

bicyclo[3.1.1]heptane ring system. The absolute configuration of these stereocenters is

designated as 1S, 2R, 3R, and 5R.

The bicyclo[3.1.1]heptane core consists of a six-membered ring and a four-membered ring,

with two bridgehead carbons (C1 and C5). The gem-dimethyl group at C6 provides significant

steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions

involving this scaffold, such as the synthesis from α-pinene.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each

stereocenter.
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Identify a Stereocenter

Assign Priorities (1-4) to Attached Groups Based on Atomic Number

Orient the Molecule with the Lowest Priority Group (4) Pointing Away

Trace the Path from Priority 1 to 2 to 3

Clockwise Path Counter-clockwise Path

R Configuration S Configuration

Click to download full resolution via product page

Quantitative Data
While specific quantitative data for (-)-Pinocampheol is sparse in the readily available

literature, data for its stereoisomers, such as (+)-isopinocampheol, provides valuable context

for its physical and spectroscopic properties.
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Property Value Source

Molecular Formula C₁₀H₁₈O [1]

Molecular Weight 154.25 g/mol [1]

Melting Point 67 °C [1]

Appearance Solid [1]

XLogP3-AA 2.6 [1]

Specific Rotation of (-)-

isopinocampheol
[α]D²³ -34.9° (c=20, ethanol) [2]

Note on Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and IR spectra for (-)-Pinocampheol
are not readily available. However, spectra for its isomers, such as (+)-isopinocampheol, can

be found in databases like PubChem and serve as a reference.[3]

Experimental Protocols
The most common and stereoselective method for the synthesis of pinocampheol and its

isomers is the hydroboration-oxidation of α-pinene. The stereochemical outcome of the

reaction is dependent on the enantiomer of α-pinene used as the starting material. The

following is a detailed protocol for the synthesis of (-)-isopinocampheol from (+)-α-pinene,

which illustrates the general methodology.[2]

Synthesis of (-)-Isopinocampheol from (+)-α-Pinene

Materials:

Borane-methyl sulfide complex

Anhydrous tetrahydrofuran (THF)

(+)-α-Pinene

Methanol

3 M Sodium hydroxide (NaOH)
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30% Hydrogen peroxide (H₂O₂)

Diethyl ether

Anhydrous potassium carbonate

Pentane

Apparatus:

Three-necked round-bottom flask

Magnetic stirrer

Thermometer

Pressure-equalizing dropping funnel with a septum inlet

Reflux condenser with a nitrogen inlet

Procedure:

Hydroboration:

A 300-mL, three-necked flask is charged with borane-methyl sulfide complex (10.0 mL,

0.100 mole) and 30 mL of anhydrous THF under a nitrogen atmosphere.[2]

The flask is cooled in an ice-water bath.

(+)-α-Pinene (27.2 g, 0.200 mole) is added dropwise over 15 minutes, maintaining the

temperature between 0–3 °C.[2] A white precipitate of (-)-diisopinocampheylborane forms.

The mixture is stirred for an additional 3.5 hours at 0 °C.[2]

Solvent Removal and Equilibration (for higher optical purity):

The dimethyl sulfide and THF are removed by vacuum distillation.

The resulting white solid is slurried in fresh THF.
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Oxidation:

The flask is cooled in an ice-water bath.

3 M sodium hydroxide (22 mL) is added, followed by the slow, dropwise addition of 30%

hydrogen peroxide (22 mL), maintaining the temperature between 30-50°C.[4]

Workup and Purification:

The reaction mixture is extracted with diethyl ether.

The combined ether extracts are washed with ice water and dried over anhydrous

potassium carbonate.[4]

The solvent is removed by distillation.

The crude product is purified by fractional distillation or recrystallization from pentane to

yield crystalline (-)-isopinocampheol.[2]
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Start: (+)-α-Pinene

Hydroboration with Borane-Methyl Sulfide in THF at 0-3°C

Formation of (-)-Diisopinocampheylborane

Oxidation with NaOH and H₂O₂

Workup: Ether Extraction and Drying

Purification: Distillation/Recrystallization

Final Product: (-)-Isopinocampheol

Click to download full resolution via product page

Conclusion
(-)-Pinocampheol is a structurally defined chiral molecule with significant potential in

asymmetric synthesis. While detailed physicochemical and spectroscopic data for this specific

enantiomer are not widely published, the well-established chemistry of the pinane family and its

derivatives provides a strong foundation for its use in research and development. The

stereoselective synthesis from α-pinene is a robust and well-understood method, allowing for
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the preparation of various stereoisomers of pinocampheol for applications in drug discovery

and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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